(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Overview
Description
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with a methyl group and a carbamic acid tert-butyl ester moiety. The stereochemistry of the compound, indicated by the (3S,4R) configuration, plays a crucial role in its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino alcohol or a γ-amino acid derivative.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Carbamate Formation: The carbamic acid tert-butyl ester moiety is introduced by reacting the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes to achieve high yield and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles such as amines or thiols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Carbamate derivatives with different substituents.
Scientific Research Applications
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a tert-butyl ester.
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester instead of a tert-butyl ester.
Uniqueness
The uniqueness of (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester lies in its specific stereochemistry and the presence of the tert-butyl ester group, which imparts distinct reactivity and biological activity compared to its analogs. The tert-butyl group provides steric hindrance, influencing the compound’s interaction with molecular targets and its stability under various conditions.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-methylpyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKITXDSDJGOXPN-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107610-73-1 | |
Record name | rac-tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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